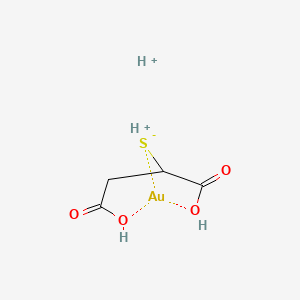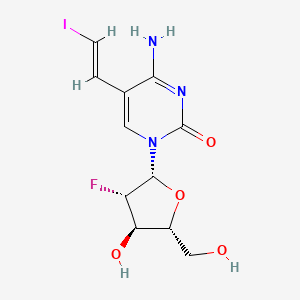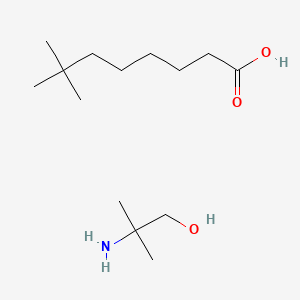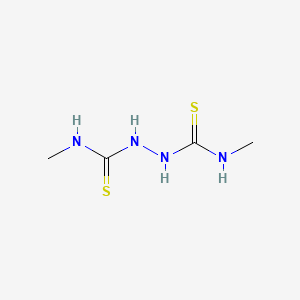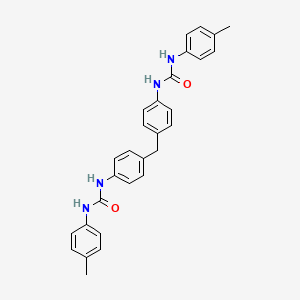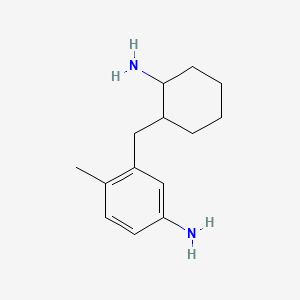
3-((2-Aminocyclohexyl)methyl)-p-toluidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 292-672-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of EINECS 292-672-9 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Typically, the synthesis involves a series of chemical reactions that may include steps such as condensation, oxidation, or reduction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of EINECS 292-672-9 is scaled up to meet commercial demands. This often involves the use of large reactors and continuous processing techniques. The industrial methods are designed to maximize yield and minimize waste, ensuring an efficient and cost-effective production process.
化学反応の分析
Types of Reactions
EINECS 292-672-9 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield a different product compared to reduction or substitution.
科学的研究の応用
EINECS 292-672-9 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on living organisms.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of various industrial products, including polymers, coatings, and adhesives.
作用機序
The mechanism of action of EINECS 292-672-9 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of its use.
Conclusion
EINECS 292-672-9 is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a valuable substance for various chemical, biological, and industrial processes.
特性
CAS番号 |
90680-57-2 |
|---|---|
分子式 |
C14H22N2 |
分子量 |
218.34 g/mol |
IUPAC名 |
3-[(2-aminocyclohexyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-6-7-13(15)9-12(10)8-11-4-2-3-5-14(11)16/h6-7,9,11,14H,2-5,8,15-16H2,1H3 |
InChIキー |
BTLXZSMQPLMJPO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)CC2CCCCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



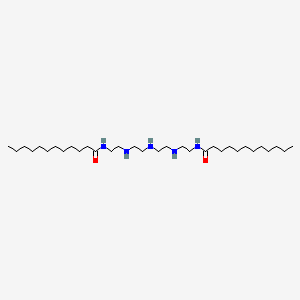
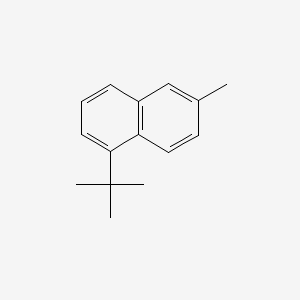

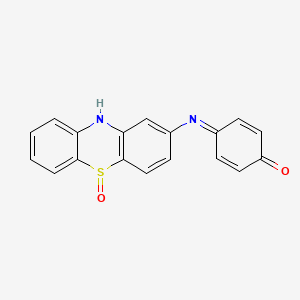
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)


